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Compound of Interest

Compound Name:
5-Bromo-3-nitrobenzene-1,2-

diamine

Cat. No.: B1520160 Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals engaged with 5-Bromo-3-nitrobenzene-1,2-diamine (CAS No.

84752-20-5). It moves beyond a simple data summary to provide in-depth insights into its

physicochemical properties, synthesis, spectroscopic characterization, and strategic application

as a versatile chemical intermediate.

Executive Summary: A Molecule of Strategic
Importance
5-Bromo-3-nitrobenzene-1,2-diamine is a highly functionalized aromatic compound. Its

structure, featuring a vicinal diamine, a strongly electron-withdrawing nitro group, and a

strategically placed bromine atom, makes it a valuable building block in synthetic chemistry.

The ortho-diamine moiety is a precursor to a wide range of heterocyclic systems, the nitro

group can be further modified to modulate electronic properties or serve as a synthetic handle,

and the bromine atom is primed for cross-coupling reactions. This trifecta of reactivity makes

the compound particularly relevant in the synthesis of complex organic molecules for

pharmaceuticals, material science, and specialized dyes.[1][2] This document provides the

foundational knowledge required to effectively utilize this potent intermediate.
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The compound typically presents as a red or dark red crystalline solid.[3] A summary of its core

properties is presented below.

Property Data Source(s)

CAS Number 84752-20-5 [3][4]

Molecular Formula C₆H₆BrN₃O₂ [4]

Molecular Weight 232.04 g/mol [4]

Appearance Red / Dark Red Solid [3]

Purity (Typical) ≥97% [4]

Melting Point
Data not available in public

literature
[5]

Boiling Point
Data not available in public

literature
[5]

Solubility

Soluble in petroleum

ether/dichloromethane

mixtures. Expected to be

soluble in polar organic

solvents like Ethyl Acetate,

Acetone, and DMSO. Insoluble

in water.

[3][5]

Storage

Store at 2-8°C in a dark, dry,

and well-ventilated place under

an inert atmosphere.

[5][6]

Expert Insight on Physical Properties: While an experimental melting point is not publicly

documented, as a crystalline solid with multiple polar functional groups capable of hydrogen

bonding (N-H---O-N), a relatively high melting point is expected. The solubility profile is

consistent with a moderately polar aromatic compound, making it suitable for purification via

normal-phase column chromatography.[3]
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The most common laboratory-scale synthesis involves the selective reduction of a single nitro

group from a dinitro precursor. This method is effective and leverages readily available starting

materials.

Synthesis from 4-Bromo-2,6-dinitroaniline
The established protocol involves the chemoselective reduction of 4-bromo-2,6-dinitroaniline

using ammonium sulfide.[3][7] The choice of this reagent is critical; stronger reducing agents

could reduce both nitro groups or affect the bromine substituent. Ammonium sulfide provides a

milder, controlled reduction to achieve the desired mono-reduction with a reported yield of

approximately 51%.[3]

Step-by-Step Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-

bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol) and ethanol (150 mL).

Reagent Addition: Add ammonium sulfide (10.5 mL, 21.2 mmol) to the mixture.

Heating and Monitoring: Heat the reaction mixture to 90°C and maintain for 1 hour. Monitor

the reaction progress using Thin Layer Chromatography (TLC) with a petroleum

ether/dichloromethane eluent system.

Completion of Reaction: If TLC analysis shows incomplete consumption of the starting

material, add a second equivalent of ammonium sulfide (10.5 mL, 21.2 mmol) and continue

heating at 90°C for an additional hour.[3]

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

Concentrate the mixture under reduced pressure to remove the ethanol.

Purification: Purify the resulting crude red solid via silica gel column chromatography, eluting

with a 1:1 mixture of petroleum ether and dichloromethane to yield the final product.[3]

Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
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Caption: Workflow for the synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine.
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Spectroscopic and Analytical Characterization
Detailed experimental spectra for this specific compound are not widely published. However,

based on the known effects of its functional groups, a robust and predictive spectroscopic

profile can be established.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to

the molecule's C₂ symmetry axis, two signals are anticipated in the aromatic region.

H4/H6 Protons: Two chemically equivalent protons adjacent to the amino groups and meta

to the nitro group. They will appear as a single signal, likely a doublet due to coupling with

the H2 proton.

H2 Proton: One proton situated between the bromine and nitro groups. It is expected to be

the most downfield signal due to the strong deshielding effects of the adjacent electron-

withdrawing groups and will likely appear as a triplet.

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the aromatic

carbons, as two pairs are chemically equivalent.

The carbon atoms bonded to the nitro group (C3) and bromine (C5) will be significantly

downfield.

The carbons bonded to the amino groups (C1, C2) will be shifted upfield relative to the

others.

The remaining aromatic carbons (C4, C6) will resonate at intermediate chemical shifts.

Infrared (IR) Spectroscopy
The FTIR spectrum provides clear confirmation of the key functional groups.

N-H Stretching: Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region,

corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂)

groups.
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N-O Stretching: Two strong absorption bands are characteristic of the nitro group (-NO₂): an

asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-

1360 cm⁻¹.[10]

C=C Aromatic Stretching: Multiple bands of medium intensity are expected in the 1450-1600

cm⁻¹ region.

C-Br Stretching: A weak to medium band is expected in the fingerprint region, typically below

700 cm⁻¹.

Mass Spectrometry (MS)
As confirmed by published data, the mass spectrum is distinguished by a characteristic isotopic

pattern for bromine.[3]

[M+H]⁺ Ion: In LCMS analysis, the protonated molecular ion will appear as a pair of peaks of

nearly equal intensity at m/z 230 and 232, corresponding to the presence of the ⁷⁹Br and ⁸¹Br

isotopes, respectively. This doublet is a definitive indicator of a monobrominated compound.

Chemical Reactivity and Applications
The utility of 5-Bromo-3-nitrobenzene-1,2-diamine lies in the differential reactivity of its

functional groups, allowing for sequential and selective transformations.

Heterocycle Formation: The 1,2-diamine functionality is a classic precursor for the synthesis

of benzannulated five- and six-membered heterocycles. For example, reaction with

aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles, which are

privileged scaffolds in medicinal chemistry.

Nitro Group Reduction: The nitro group can be reduced to a third amino group, yielding a

triaminobenzene derivative. This transformation dramatically alters the electronic properties

of the ring and provides an additional site for functionalization.

Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as a versatile handle for

forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille,

Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl,

heteroaryl, or alkyl groups at this position.[2]
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This multi-faceted reactivity makes the compound an ideal starting point for building complex

molecular architectures, particularly in the development of kinase inhibitors, advanced

polymers, and organic electronic materials like those used in OLEDs.[1][2]

Potential Synthetic Pathways Diagram
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Caption: Key reaction pathways for 5-Bromo-3-nitrobenzene-1,2-diamine.

Safety, Handling, and Storage
While a comprehensive, GHS-compliant Safety Data Sheet (SDS) for this specific compound is

not fully detailed in public repositories[11], a robust safety protocol can be established based
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on the known hazards of closely related analogues like 5-bromo-1,2-difluoro-3-nitrobenzene.

[12]

GHS Hazard Profile (Anticipated):

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory

irritation.

Recommended Handling Procedures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.[13]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved

respirator with a particulate filter.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[14]

Storage and Disposal:

Storage: Keep the container tightly sealed and store in a cool, dry, dark place away from

incompatible materials such as strong oxidizing agents.[5]

Disposal: Dispose of waste material in accordance with all local, regional, and national

regulations. Do not allow the product to enter drains.
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Conclusion
5-Bromo-3-nitrobenzene-1,2-diamine is more than a catalog chemical; it is a strategic

platform for synthetic innovation. Its predictable reactivity, stemming from its unique

arrangement of functional groups, provides chemists with multiple avenues for constructing

complex molecular targets. By understanding its fundamental properties, synthesis, and

reactivity as detailed in this guide, researchers can confidently and safely leverage this

compound to accelerate discovery in drug development and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-3-
nitrobenzene-1,2-diamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1520160#physical-properties-of-5-bromo-3-
nitrobenzene-1-2-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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